3-Amino-1-[1-(2-fluorophenyl)ethyl]piperidin-2-one 3-Amino-1-[1-(2-fluorophenyl)ethyl]piperidin-2-one
Brand Name: Vulcanchem
CAS No.: 1404957-26-1
VCID: VC3408401
InChI: InChI=1S/C13H17FN2O/c1-9(10-5-2-3-6-11(10)14)16-8-4-7-12(15)13(16)17/h2-3,5-6,9,12H,4,7-8,15H2,1H3
SMILES: CC(C1=CC=CC=C1F)N2CCCC(C2=O)N
Molecular Formula: C13H17FN2O
Molecular Weight: 236.28 g/mol

3-Amino-1-[1-(2-fluorophenyl)ethyl]piperidin-2-one

CAS No.: 1404957-26-1

Cat. No.: VC3408401

Molecular Formula: C13H17FN2O

Molecular Weight: 236.28 g/mol

* For research use only. Not for human or veterinary use.

3-Amino-1-[1-(2-fluorophenyl)ethyl]piperidin-2-one - 1404957-26-1

Specification

CAS No. 1404957-26-1
Molecular Formula C13H17FN2O
Molecular Weight 236.28 g/mol
IUPAC Name 3-amino-1-[1-(2-fluorophenyl)ethyl]piperidin-2-one
Standard InChI InChI=1S/C13H17FN2O/c1-9(10-5-2-3-6-11(10)14)16-8-4-7-12(15)13(16)17/h2-3,5-6,9,12H,4,7-8,15H2,1H3
Standard InChI Key PLGNPJNCJOZJDH-UHFFFAOYSA-N
SMILES CC(C1=CC=CC=C1F)N2CCCC(C2=O)N
Canonical SMILES CC(C1=CC=CC=C1F)N2CCCC(C2=O)N

Introduction

Chemical Identity and Structure

Basic Identification

3-Amino-1-[1-(2-fluorophenyl)ethyl]piperidin-2-one is a chemical compound with the CAS registry number 1404957-26-1 . This unique identifier allows researchers to accurately reference this specific compound in scientific literature and chemical databases. The compound was registered in chemical databases such as PubChem (CID: 64236860) with initial creation in the database occurring on October 23, 2012, and the most recent modification recorded on April 5, 2025 . The systematic identification ensures proper tracking and referencing of this compound across various scientific platforms and research publications.

Structural Features

The molecular structure of 3-Amino-1-[1-(2-fluorophenyl)ethyl]piperidin-2-one consists of several key functional groups arranged in a specific configuration. The compound features a piperidin-2-one core structure (a cyclic amide or lactam) with an amino group at the 3-position and a substituted ethyl group at the nitrogen position of the lactam ring . The ethyl substituent bears a 2-fluorophenyl group, where the fluorine atom is specifically positioned at the ortho position of the phenyl ring . This structural arrangement contributes to the compound's unique chemical behavior and potential biological interactions.

Molecular Representation

The compound can be represented through various notations that provide different levels of structural information:

Table 1: Molecular Representation of 3-Amino-1-[1-(2-fluorophenyl)ethyl]piperidin-2-one

Representation TypeFormula/Notation
Molecular FormulaC₁₃H₁₇FN₂O
SMILES NotationCC(C1=CC=CC=C1F)N2CCCC(C2=O)N
InChIInChI=1S/C13H17FN2O/c1-9(10-5-2-3-6-11(10)14)16-8-4-7-12(15)13(16)17/h2-3,5-6,9,12H,4,7-8,15H2,1H3
InChIKeyPLGNPJNCJOZJDH-UHFFFAOYSA-N

The structural representation through these various chemical notations allows for precise identification and characterization of the compound across different chemical databases and research platforms.

Physical and Chemical Properties

Basic Physical Properties

3-Amino-1-[1-(2-fluorophenyl)ethyl]piperidin-2-one possesses specific physical properties that define its behavior under various conditions. These properties are critical for understanding how the compound might behave in different research applications and chemical reactions.

Table 2: Physical Properties of 3-Amino-1-[1-(2-fluorophenyl)ethyl]piperidin-2-one

PropertyValue
Molecular Weight236.28 g/mol
Exact Mass236.13249133 Da
Monoisotopic Mass236.13249133 Da
Physical StateNot specified in available data
SolubilityNot specified in available data

The molecular weight and exact mass measurements are particularly important for analytical identification of the compound using mass spectrometry techniques. These precise measurements allow researchers to confirm the identity of the compound in various experimental contexts.

Computed Chemical Properties

Several important chemical properties of 3-Amino-1-[1-(2-fluorophenyl)ethyl]piperidin-2-one have been computationally determined, providing insights into its potential chemical behavior and interactions.

Table 3: Computed Chemical Properties of 3-Amino-1-[1-(2-fluorophenyl)ethyl]piperidin-2-one

PropertyValue
XLogP3-AA1.3
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count3
Rotatable Bond Count2
Topological Polar Surface Area46.3 Ų
Complexity285
Undefined Atom Stereocenter Count2

The XLogP3-AA value of 1.3 suggests moderate lipophilicity, indicating potential for both aqueous solubility and membrane permeability. The hydrogen bond donor and acceptor counts (1 and 3, respectively) provide information about the compound's potential to form hydrogen bonds, which is critical for understanding potential molecular interactions. The topological polar surface area (TPSA) of 46.3 Ų suggests properties compatible with potential membrane permeability, which could be relevant for biological applications. The presence of 2 undefined atom stereocenters indicates that the compound potentially exists as a mixture of stereoisomers.

Research Applications and Biological Activity

Research Chemical Status

Structural Isomers and Related Compounds

Position Isomers

The search results indicate the existence of a position isomer of the target compound, specifically 3-Amino-1-[1-(4-fluorophenyl)ethyl]piperidin-2-one (CAS# 1404976-28-8) . This isomer differs from the target compound in the position of the fluorine atom on the phenyl ring, with the fluorine located at the para (4) position rather than the ortho (2) position.

Table 5: Comparison of Position Isomers

Property3-Amino-1-[1-(2-fluorophenyl)ethyl]piperidin-2-one3-Amino-1-[1-(4-fluorophenyl)ethyl]piperidin-2-one
CAS Number1404957-26-1 1404976-28-8
Molecular FormulaC₁₃H₁₇FN₂O C₁₃H₁₇FN₂O
Molecular Weight236.28 g/mol 236.28 g/mol
Fluorine PositionOrtho (2-position) Para (4-position)
InChIKeyPLGNPJNCJOZJDH-UHFFFAOYSA-N LTCIPWRLCAOSSM-UHFFFAOYSA-N

This positional isomerism can significantly affect the chemical and potentially biological properties of these compounds, as the position of substituents on aromatic rings can influence electronic distribution, steric factors, and intermolecular interactions.

Related Compounds

In addition to the direct positional isomer, other structurally related compounds appear in the search results, including:

  • 3-Amino-4-(2-fluorophenyl)-1-(m-tolyl)azetidin-2-one (CAS# 1291491-01-4)

  • 3-Amino-4-(2-fluorophenyl)-1-phenylazetidin-2-one (CAS# 1291491-25-2)

Analytical Characterization

Chromatographic Analysis

The search results mention that related compounds have been characterized using various chromatographic techniques, including gas chromatography (GC) and liquid chromatography (LC) . Similar approaches would likely be applicable to 3-Amino-1-[1-(2-fluorophenyl)ethyl]piperidin-2-one. Chromatographic analysis is critical for assessing the purity of research chemicals and for distinguishing between structurally similar compounds, such as positional isomers.

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